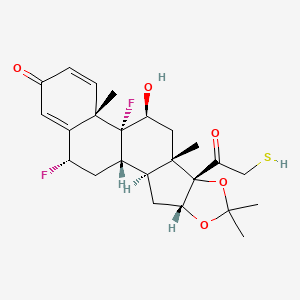

Fluocinolone acetonide 21-thiol

Description

Structure

3D Structure

Properties

CAS No. |

119137-99-4 |

|---|---|

Molecular Formula |

C24H30F2O5S |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-8-(2-sulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H30F2O5S/c1-20(2)30-19-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14,26)17(28)10-22(13,4)24(19,31-20)18(29)11-32/h5-7,13-14,16-17,19,28,32H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

InChI Key |

ZTHNXPSNTXVFKD-VSXGLTOVSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CS)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CS)C)O)F)C)F)C |

Origin of Product |

United States |

Synthetic Methodologies for Fluocinolone Acetonide 21 Thiol and Its Analogues

Retrosynthetic Analysis of the 21-Thiol Moiety

A retrosynthetic analysis of fluocinolone (B42009) acetonide 21-thiol reveals that the primary challenge lies in the introduction of the thiol group at the C-21 position. The most logical precursor for this transformation is a C-21 activated fluocinolone acetonide derivative. Common activating groups for nucleophilic substitution include halides (e.g., chloride, bromide, iodide) or sulfonate esters (e.g., mesylate, tosylate). Therefore, the retrosynthesis can be envisioned as follows:

Target Molecule: Fluocinolone acetonide 21-thiol

Key Disconnection: C-S bond at the 21-position

Precursor: Fluocinolone acetonide 21-halide or 21-sulfonate

Starting Material: Fluocinolone acetonide

This approach leverages the well-established reactivity of C-21 hydroxyl group in corticosteroids, which can be readily converted into a good leaving group to facilitate the introduction of the thiol moiety.

Approaches to Direct Thiol Installation at C-21

The direct installation of a thiol group at the C-21 position can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or reductive pathways.

Nucleophilic substitution represents a common and effective method for introducing a thiol group onto a corticosteroid scaffold. This typically involves the reaction of a C-21 activated fluocinolone acetonide with a sulfur-containing nucleophile.

A key intermediate in this process is a fluocinolone acetonide derivative where the C-21 hydroxyl group has been converted into a more reactive leaving group. For instance, the synthesis of 21-chloro-9,11-epoxy-17α-hydroxypregna-1,4-diene-3,20-dione has been reported, which can serve as a precursor for introducing other functionalities at the C-21 position. google.com A similar strategy can be applied to fluocinolone acetonide.

The general reaction scheme is as follows:

Step 1: Activation of the C-21 Hydroxyl Group Fluocinolone acetonide is reacted with a suitable reagent to convert the C-21 hydroxyl into a good leaving group (LG), such as a tosylate (Ts), mesylate (Ms), or a halide (Cl, Br, I).

Step 2: Nucleophilic Substitution with a Thiolating Agent The resulting C-21 activated intermediate is then treated with a sulfur nucleophile. A common choice is sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) (KSAc) followed by hydrolysis. The use of thioacetate provides a milder route to the thiol, avoiding potential side reactions associated with the direct use of hydrosulfide. wikipedia.org

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Activation | TsCl, pyridine (B92270) or MsCl, Et3N | Fluocinolone acetonide 21-tosylate/mesylate |

| Thiolation | 1. KSAc, DMF; 2. H3O+ or OH- | This compound |

While less common for direct thiol installation on corticosteroids, reductive pathways could theoretically be employed. One hypothetical approach might involve the reduction of a C-21 thiocyanate (B1210189) or a related sulfur-containing functional group that can be reduced to a thiol. However, nucleophilic substitution remains the more practical and widely documented approach for this particular transformation. The use of thiol reductive stress has been shown to activate certain cellular pathways, but its direct application in the synthetic reduction of a corticosteroid functional group to a thiol is not a standard method. nih.gov

Synthesis of Fluocinolone Acetonide 21-Thioesters

Thioesters of fluocinolone acetonide are another important class of derivatives. These can be synthesized through several established methods, including the reaction of fluocinolone acetonide with a thiol-containing carboxylic acid or through transesterification processes.

This method involves the direct coupling of fluocinolone acetonide with a carboxylic acid that already contains a thiol group (or a protected thiol). Standard esterification conditions can be employed, often utilizing a coupling agent to facilitate the reaction.

A general procedure for the synthesis of esters from carboxylic acids and alcohols involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction and improve yields, especially for sterically hindered steroids. organic-chemistry.org

The reaction proceeds as follows:

Fluocinolone acetonide + HS-R-COOH (thiol-containing carboxylic acid) --(DCC, DMAP)--> Fluocinolone acetonide 21-thioester

| Reactants | Coupling System | Product Type |

| Fluocinolone acetonide, Thiol-containing carboxylic acid | DCC/DMAP | Fluocinolone acetonide 21-thioester |

Transesterification offers an alternative route to thioesters. This can involve the conversion of a pre-existing ester at the C-21 position, such as fluocinolone acetonide 21-acetate, into a thioester. Recent research has demonstrated methods for the conversion of esters to thioesters under transition-metal-free conditions, which could be applicable here. rsc.org

One plausible approach involves reacting a C-21 ester of fluocinolone acetonide with a thiol in the presence of a suitable catalyst. For instance, the reaction of an aryl ester with a thiol can be mediated by a base like potassium acetate (B1210297). rsc.org

A general representation of this process is:

Fluocinolone acetonide 21-O-CO-R' + R''-SH --(Catalyst)--> Fluocinolone acetonide 21-S-CO-R'' + R'-OH

The choice of catalyst and reaction conditions would be crucial to ensure efficient conversion and minimize side reactions.

| Starting Material | Reagent | Potential Catalyst | Product Type |

| Fluocinolone acetonide 21-acetate | Thiol | KOAc | Fluocinolone acetonide 21-thioester |

Derivatization from Precursor Fluocinolone Acetonide Derivatives

The primary route to this compound begins with readily available Fluocinolone Acetonide, which bears a hydroxyl group at the C21 position. This hydroxyl group is a poor leaving group and must be converted into a more reactive intermediate to facilitate nucleophilic attack by a sulfur species. The two main strategies involve the use of 21-halogenated intermediates or the conversion of the 21-hydroxyl group into a sulfonate ester.

Utilizing 21-Halogenated Intermediates

A common and effective method for activating the C21 position is its conversion to a halide, typically a chloride or iodide. This transformation is generally achieved by treating Fluocinolone Acetonide with a halogenating agent. For instance, the 21-chloro derivative can be prepared by reacting the parent steroid with a reagent such as thionyl chloride or methanesulfonyl chloride in the presence of a base and a chloride source like lithium chloride. A patent for the preparation of 21-chlorocortico-steroids describes reacting a 21-hydroxy steroid with methanesulfonyl chloride and then with lithium chloride to yield the 21-chloro derivative. google.com

Once the 21-halogenated intermediate, such as Fluocinolone Acetonide 21-chloride, is formed, it can undergo a nucleophilic substitution reaction with a sulfur nucleophile. A widely used method involves the use of thiourea (B124793). The reaction proceeds via an SN2 mechanism, where the sulfur atom of thiourea attacks the electrophilic C21 carbon, displacing the halide and forming an isothiuronium (B1672626) salt intermediate. This salt is then hydrolyzed under basic conditions to yield the desired this compound. This two-step, one-pot procedure is advantageous as it avoids the direct handling of malodorous thiols. researchgate.net

Alternatively, direct displacement with a hydrosulfide salt, such as sodium hydrosulfide (NaSH), can be employed. However, this approach can be complicated by the formation of the corresponding sulfide (B99878) as a by-product due to the reaction of the initially formed thiol with another molecule of the 21-halogenated steroid. researchgate.net

Conversion of 21-Hydroxyl or 21-Ester Precursors

An alternative and often preferred method for activating the C21-hydroxyl group is its conversion to a sulfonate ester, such as a mesylate or tosylate. These are excellent leaving groups, facilitating subsequent nucleophilic substitution. The reaction involves treating Fluocinolone Acetonide with methanesulfonyl chloride (for the mesylate) or p-toluenesulfonyl chloride (for the tosylate) in the presence of a base like pyridine or triethylamine (B128534). This reaction is generally efficient and proceeds under mild conditions, preserving the stereochemistry at other chiral centers in the molecule.

The resulting Fluocinolone Acetonide 21-mesylate is a highly reactive intermediate. The thiol group can then be introduced by reacting the mesylate with a protected thiol, such as potassium thioacetate. This reaction yields the 21-thioacetate ester of Fluocinolone Acetonide. The thioacetate group serves as a stable precursor to the free thiol and can be deprotected in a subsequent step. The hydrolysis of the thioacetate is typically carried out under basic conditions, for example, with sodium hydroxide (B78521) in an alcoholic solvent, to afford the final this compound. sigmaaldrich.comsigmaaldrich.com This method offers good control and generally leads to high yields of the desired product.

A study on the synthesis of 21-thioalkylether derivatives of steroidal antedrugs highlights a similar approach where the 21-hydroxyl group is first mesylated and then reacted with sodium thioalkoxides to yield the corresponding thioethers. researchgate.net This demonstrates the versatility of the 21-mesylate intermediate in forming carbon-sulfur bonds.

Optimization of Reaction Conditions for Yield and Purity

To ensure the efficient and clean synthesis of this compound, careful optimization of the reaction conditions is crucial. This involves the appropriate selection of solvents, temperature, catalysts, and reagents, as well as strategies to minimize the formation of unwanted by-products.

Solvent Selection and Reaction Temperature

The choice of solvent is critical for both the formation of the intermediate and the subsequent nucleophilic substitution. For the conversion of the 21-hydroxyl group to a halide or mesylate, aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or pyridine are commonly used. These solvents are inert to the reagents and facilitate the reaction.

In the subsequent nucleophilic substitution step, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) can enhance the reaction rate by solvating the cation of the sulfur nucleophile, thereby increasing its nucleophilicity. For instance, a Chinese patent describes the reaction of a 21-chloro steroid intermediate with potassium acetate in DMF at an elevated temperature (70-80°C) to produce the corresponding 21-acetate ester, highlighting the utility of DMF in such substitution reactions. google.com

Reaction temperature also plays a significant role. The initial activation of the 21-hydroxyl group is often carried out at low temperatures (e.g., 0°C) to control the reactivity of the reagents and minimize side reactions. The subsequent substitution with the sulfur nucleophile may be performed at room temperature or with gentle heating to drive the reaction to completion. For example, the reaction of a 21-methanesulfonate with a thiol in the presence of sodium hydride in THF is conducted at 0°C. researchgate.net

Catalyst and Reagent Influence

The choice of base is important in the activation step. Pyridine or triethylamine are commonly used to neutralize the acid generated during the formation of the mesylate or tosylate. In some cases, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction.

The nature of the sulfur nucleophile also influences the outcome of the reaction. While thiourea provides a convenient route to the thiol via an isothiuronium salt, the use of potassium thioacetate offers a more controlled approach, leading to a stable thioester intermediate that can be isolated and purified before deprotection. The choice between these reagents will depend on the desired scale of the reaction and the required purity of the final product.

The table below summarizes the influence of various reagents on the synthesis of thiol derivatives from alkyl halides, which is analogous to the synthesis of this compound from its 21-halogenated intermediate.

| Reagent System | Intermediate | Key Advantages | Potential Issues |

| Thiourea followed by hydrolysis | Isothiuronium salt | One-pot procedure, avoids handling of thiols | Requires careful control of hydrolysis conditions |

| Sodium Hydrosulfide (NaSH) | Thiolate | Direct route to the thiol | Formation of sulfide by-products |

| Potassium Thioacetate followed by hydrolysis | Thioacetate ester | Stable intermediate, good control | Two-step process |

By-product Formation and Mitigation Strategies

Several by-products can form during the synthesis of this compound. In the activation step, incomplete reaction can leave unreacted starting material. Over-reaction or side reactions at other functional groups in the molecule are also possible, although the C21 primary hydroxyl group is generally the most reactive.

During the nucleophilic substitution step, the formation of the symmetrical disulfide of Fluocinolone Acetonide is a potential side reaction, especially if the thiol is formed in the presence of oxidizing agents or atmospheric oxygen. To mitigate this, the reaction and work-up are often performed under an inert atmosphere (e.g., nitrogen or argon).

Another common by-product is the corresponding sulfide, formed by the reaction of the thiolate product with another molecule of the 21-activated steroid. This can be minimized by using an excess of the sulfur nucleophile and by carefully controlling the reaction conditions, such as temperature and reaction time.

Purification of the final product is typically achieved by chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired thiol from any unreacted starting materials and by-products. britannica.com A patent on the purification of air-sensitive steroids suggests that 21-aldehyde impurities can be removed by forming an adduct with an amino acid like cysteine, which can then be separated. google.com

The following table outlines potential by-products and strategies for their mitigation.

| By-product | Formation Pathway | Mitigation Strategy |

| Unreacted Fluocinolone Acetonide | Incomplete activation of the 21-hydroxyl group | Use of a slight excess of activating agent, optimization of reaction time and temperature |

| Symmetrical Disulfide | Oxidation of the 21-thiol product | Perform reaction and work-up under an inert atmosphere |

| Symmetrical Sulfide | Reaction of the 21-thiolate with the 21-activated intermediate | Use of an excess of the sulfur nucleophile, controlled addition of reagents |

| Elimination Products | Base-induced elimination from the 21-activated intermediate | Use of a non-nucleophilic base, careful control of temperature |

Chemical Reactivity and Stability Profiles of Fluocinolone Acetonide 21 Thiol

Potential Hydrolytic Stability in Various Chemical Environments

While no specific studies on the hydrolytic stability of fluocinolone (B42009) acetonide 21-thiol were identified, research on the parent compound, fluocinolone acetonide, provides some insights. The degradation of fluocinolone acetonide in aqueous environments is known to be pH-dependent. nih.govchula.ac.th

pH-Dependent Solvolysis Kinetics (e.g., in vitro model systems)

Studies on fluocinolone acetonide show that its degradation follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis is significantly influenced by pH, with minimum degradation observed in the slightly acidic range of pH 4 to 6. nih.govusmf.md It is catalyzed by both hydrogen and hydroxide (B78521) ions, indicating that the stability of the molecule decreases in strongly acidic or alkaline conditions. nih.gov For instance, one study on a cream formulation of fluocinolone acetonide demonstrated a minimum degradation rate around pH 4. nih.gov Another study analyzing fluocinolone acetonide in solutions of pH 4.5 and 7.4 also highlighted the pH-dependent nature of its stability. researchgate.net

For fluocinolone acetonide 21-thiol, the thiol group (-SH) at the C-21 position would likely influence its susceptibility to hydrolysis compared to the hydroxyl group in the parent compound or the ester group in derivatives like fluocinonide (B1672898). Thioesters, for example, are known to have good hydrolytic stability. researchgate.net While this compound is not a thioester, the carbon-sulfur bond's nature would be a key determinant of its stability across different pH values. Without specific experimental data, it is difficult to predict the exact kinetics, but it is reasonable to hypothesize a similar pH-dependent stability profile to the parent steroid, with the thiol group's specific reactivity modulating the rates.

Influence of Buffer Composition on Hydrolysis Rates

The composition of the buffer solution can also impact the rate of hydrolysis. While no data exists for this compound, studies on related compounds, such as fluocinolone acetonide C-21 esters, have been conducted in ethanol-water mixtures with sodium bicarbonate, indicating that the solvent system and buffer components are critical variables in stability studies. semanticscholar.org The ionic strength and specific ions present in the buffer can potentially catalyze or inhibit hydrolytic degradation.

Characterization of Degradation Products via Chemical Pathways

For fluocinolone acetonide and its ester derivatives, hydrolysis typically leads to the cleavage of the C-21 substituent, yielding the parent fluocinolone acetonide. scirp.org In the case of this compound, hydrolysis would likely result in the formation of fluocinolone acetonide and hydrogen sulfide (B99878). However, without experimental confirmation, this remains a theoretical degradation pathway. Photodegradation has also been identified as a degradation pathway for fluocinolone acetonide, leading to different products. rsc.orgresearchgate.net

Potential Oxidative Stability and Thiol Oxidation Products

The presence of a thiol group makes this compound susceptible to oxidation. The oxidation of thiols is a well-documented chemical process that can proceed through various pathways to yield a range of products. nih.govnih.gov

Formation of Disulfides and Sulfoxides

A primary oxidation pathway for thiols is the formation of disulfides through the coupling of two thiol molecules. nih.gov This reaction can be mediated by various oxidizing agents. Further oxidation of the sulfur atom can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. Alternatively, the thiol can be oxidized to a sulfoxide. The specific products formed would depend on the oxidant used and the reaction conditions. nih.gov

Kinetics of Oxidation in Aqueous and Organic Media

The kinetics of thiol oxidation can be complex and are influenced by factors such as pH, the presence of metal ions (which can act as catalysts), and the concentration of the oxidant. researchgate.net The oxidation of thiols can be a multi-step process, and in some cases, can follow pseudo-first-order kinetics. researchgate.net The specific kinetics of oxidation for this compound in either aqueous or organic media have not been reported.

Thiol-Addition Reactions and Their Mechanisms

The thiol group of this compound is expected to readily participate in thiol-addition reactions, which are highly efficient "click" chemistry processes for forming carbon-sulfur bonds. wikipedia.orgthieme-connect.de These reactions can proceed through different mechanisms depending on the nature of the unsaturated substrate and the reaction conditions. wikipedia.orgthieme-connect.de

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (ene) to form a thioether. wikipedia.org This reaction can be initiated by radicals or catalyzed by bases, leading to anti-Markovnikov or Michael-type addition products, respectively. wikipedia.orgnih.gov

The radical-mediated thiol-ene reaction is a prominent example of click chemistry, known for its high yields, stereoselectivity, and rapid rates. wikipedia.org It typically proceeds via a free-radical chain mechanism initiated by light, heat, or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical, which then adds to the alkene. thieme-connect.de A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, which continues the chain. thieme-connect.de This reaction is particularly efficient with electron-rich alkenes. thieme-connect.de

Alternatively, the thiol-ene reaction can proceed through a Michael-type addition mechanism, especially with electron-deficient alkenes like acrylates. nih.govresearchgate.net This base-catalyzed reaction involves the formation of a nucleophilic thiolate anion that attacks the double bond. nih.gov

Table 1: Comparison of Radical and Michael-Addition Thiol-Ene Mechanisms

| Feature | Radical Thiol-Ene Addition | Michael-Addition Thiol-Ene |

| Initiation | Light, heat, or radical initiators wikipedia.org | Base or nucleophile catalysts researchgate.netrsc.org |

| Intermediate | Thiyl radical, carbon-centered radical thieme-connect.de | Thiolate anion, enolate intermediate nsf.gov |

| Regioselectivity | Anti-Markovnikov wikipedia.org | Michael-type (conjugate addition) nih.gov |

| Substrate Preference | Electron-rich alkenes thieme-connect.de | Electron-deficient alkenes (e.g., acrylates, vinyl sulfones) nsf.govresearchgate.net |

Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (alkyne). thieme-connect.de This process can also be initiated by radicals or proceed through a nucleophilic mechanism. nih.gov A key feature of the radical-mediated thiol-yne reaction is the potential for a twofold addition, where two thiol molecules add to the alkyne, first forming a vinyl sulfide and then a 1,2-dithioether. thieme-connect.de The reaction conditions can often be tuned to favor either the single or double addition product. Sunlight can even be used to mediate these reactions, highlighting their "green" chemistry potential. nih.gov

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov The thiolate anion, readily formed from this compound in the presence of a base, is an excellent nucleophile for this reaction. masterorganicchemistry.comresearchgate.net The reaction rate is significantly influenced by the pKa of the thiol and the nature of the Michael acceptor. researchgate.net Thiols with lower pKa values, which generate the thiolate anion more readily, tend to react faster. researchgate.net The reaction is typically reversible, especially at basic pH. nih.gov

Table 2: Factors Influencing Thiol-Michael Addition Reactions

| Factor | Influence on Reaction Rate |

| Thiol pKa | Lower pKa leads to a higher concentration of the reactive thiolate anion and a faster reaction. researchgate.net |

| Michael Acceptor | More electron-deficient alkenes (e.g., maleimides, vinyl sulfones) react faster. nsf.govrsc.org |

| Catalyst | Both amine and phosphine (B1218219) catalysts can be effective, with phosphines often showing higher efficacy. rsc.org Tertiary amines typically act as base catalysts, while tertiary phosphines can initiate the reaction through a nucleophilic pathway. rsc.org |

| pH | Higher pH generally increases the rate by favoring the formation of the thiolate anion. nih.gov |

| Solvent | Polar aprotic solvents can facilitate the reaction. rsc.org |

Reactions with Electrophilic Reagents

The thiol group of this compound is highly nucleophilic and is expected to react with a variety of electrophilic reagents. youtube.comyoutube.com Thiolates are even more potent nucleophiles than the neutral thiols. masterorganicchemistry.comyoutube.com

Common reactions include S-alkylation with alkyl halides, which proceeds via an SN2 mechanism to form thioethers. masterorganicchemistry.comyoutube.com Thiols can also react with epoxides in a ring-opening reaction, attacking the less substituted carbon. youtube.com Oxidation of the thiol group is another important transformation. Mild oxidizing agents like iodine or hydrogen peroxide can convert thiols to disulfides (forming a disulfide bridge between two molecules of the steroid). masterorganicchemistry.comchemistrysteps.com Stronger oxidizing agents can further oxidize the sulfur to form sulfenic, sulfinic, or sulfonic acids. youtube.comchemistrysteps.com The reactivity of thiols with oxidants like hydrogen peroxide and superoxide (B77818) is inversely related to the thiol's pKa. nih.gov

Investigation of Rearrangement Processes

The steroidal backbone of fluocinolone acetonide is susceptible to various rearrangement reactions, particularly under acidic conditions. canterbury.ac.nz These rearrangements often involve carbocationic intermediates and can lead to significant changes in the steroid's ring structure. canterbury.ac.nz The Westphalen-Lettré rearrangement, for example, involves the migration of a methyl group from the C10 to the C5 position in the presence of sulfuric acid and acetic anhydride. wikipedia.org

Another common type of rearrangement in steroids is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of a group (like a methyl or hydride) to an adjacent carbocation center. acs.org The presence of functional groups on the steroid nucleus can influence the propensity and outcome of these rearrangements. canterbury.ac.nzacs.org For instance, remote functionalization reactions can be induced, leading to activation of C-H bonds at positions distant from the existing functional groups. nih.gov While specific studies on this compound are not available, the presence of the 21-thiol group could potentially influence the stability of intermediates and the pathways of such skeletal rearrangements.

Kinetic Studies of Key Chemical Transformations

Detailed kinetic studies on this compound are not documented in the literature. However, extensive kinetic data exists for the fundamental reactions of the thiol group.

The rate of thiol-ene reactions is highly dependent on the structure of the alkene. wikipedia.org Kinetic investigations have been performed to understand the effects of thiol substitution on reaction rates, with studies showing that increased substitution on the thiol can decrease the reaction rate. nsf.gov

Table 3: Representative Kinetic Data for Thiol Reactions

| Reaction | Thiol | Electrophile/Ene | Catalyst/Conditions | Key Kinetic Finding |

| Thiol-Michael Addition researchgate.net | Glycol di(3-mercaptopropionate) | Ethyl vinyl sulfone | Photobase | First-order dependence on ene concentration. |

| Thiol Addition rsc.org | Various thiols | N-phenylchloroacetamide | - | Concerted SN2 mechanism, early transition state. |

| Thiol-Michael Addition rsc.org | Ethanethiol | Ethyl acrylate (B77674) | Triethylamine (B128534) | Rate-controlling proton transfer from thiol to Michael adduct anion. |

| Thiol-Ene Reaction nih.gov | L-cysteine | Vinyl-substituted pyridines | - | Protonation of the pyridine (B92270) ring plays a key role in the overall reaction rates. |

Theoretical and Computational Chemistry Investigations of Fluocinolone Acetonide 21 Thiol

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Computational methods are powerful tools for determining the most stable geometries and exploring the conformational landscape of molecules like fluocinolone (B42009) acetonide 21-thiol.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate predictions of molecular geometries. For complex molecules such as fluocinolone acetonide 21-thiol, DFT methods, particularly with hybrid functionals like B3LYP, are often employed due to their balance of accuracy and computational cost. ksu.edu.sa

These calculations optimize the molecular geometry by finding the minimum energy arrangement of the atoms. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. For this compound, with its complex polycyclic steroid backbone and multiple stereocenters, DFT calculations can confirm the absolute stereochemistry and provide a detailed picture of its three-dimensional shape. nih.gov

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H30F2O5S nih.gov |

| Molecular Weight | 468.56 g/mol nih.gov |

| Defined Stereocenters | 9 nih.gov |

While DFT is excellent for refining the geometry of a single conformation, exploring the vast conformational space of a flexible molecule requires less computationally intensive methods. Force field methods, which are based on classical mechanics, are well-suited for large-scale conformational searches. nih.gov These methods model the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid calculation of the energies of numerous conformations.

For this compound, force field methods can be used to explore the rotational possibilities around single bonds, such as the C20-C21 bond and the C-S bond of the thiol group, as well as the flexibility of the acetonide ring. This allows for the identification of low-energy conformers that are likely to be populated at room temperature. The results of these searches can provide a statistical understanding of the molecule's preferred shapes, which is crucial for understanding its interactions with biological targets.

Electronic Structure and Spectroscopic Property Predictions

Computational methods can also predict the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. ksu.edu.sa By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

For fluocinolone acetonide, the parent compound, experimental studies have shown an absorption maximum at approximately 237 nm in methanol (B129727). nuph.edu.ua Similar computational studies on this compound would be expected to predict a λmax in a comparable region, arising from the π → π* transitions within the conjugated enone system of the steroid A-ring. The presence of the thiol group may introduce subtle shifts in the predicted spectrum compared to the parent compound.

Table 2: Experimental UV Absorption of Parent Compound

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Fluocinolone Acetonide | Methanol | 237 nuph.edu.ua |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predictions can be instrumental in assigning the signals in experimentally obtained NMR spectra, especially for structurally complex molecules like this compound.

The calculated chemical shifts are typically compared to experimental values (if available) to validate the computed structure. Discrepancies between predicted and experimental shifts can indicate the presence of different conformations or solvent effects that were not accounted for in the calculation.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to study various potential reactions, such as oxidation of the thiol group.

Reactive force fields, like ReaxFF, can simulate chemical reactions by dynamically changing bond connectivity. ustc.edu.cn This approach can be used to model processes like the formation of disulfide bonds from the thiol group of this compound. ustc.edu.cn Furthermore, quantum mechanical methods like DFT can be used to calculate the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. ksu.edu.sa This allows for a detailed understanding of the reaction mechanism and the factors that control the reaction rate and product distribution. For instance, the oxidation of the thiol to a sulfenic acid could be a key step in certain biological processes or degradation pathways. ustc.edu.cn

Transition State Characterization for Solvolysis Pathways

The solvolysis of fluocinolone acetonide esters, which are structurally related to this compound, has been studied to understand their activation in biological systems. These esters are considered prodrugs that undergo hydrolysis to release the pharmacologically active alcohol, fluocinolone acetonide. The solvolysis process is critical for the bioactivation of these compounds.

In a representative study, the solvolysis of fluocinolone acetonide C-21 esters was investigated in an ethanol-water mixture. The degradation products were identified as fluocinolone acetonide and the corresponding ethyl esters, which are formed through transesterification. While specific transition state calculations for the 21-thiol derivative are not detailed in the available literature, the general mechanism of solvolysis for corticosteroid-21-esters provides a foundational understanding. This process typically involves the formation of a tetrahedral intermediate, which then breaks down to yield the final products. Theoretical calculations, often employing quantum mechanical methods, are essential to characterize the geometry, energy, and vibrational frequencies of the transition states involved in these reactions.

Energy Profiles of Thiol Reactions

The thiol group in this compound is a key functional group that can undergo various reactions, including oxidation, which can be pivotal in its biological activity and metabolism. The study of thiol switches in proteins, such as the collapsin response mediator protein 2 (CRMP2), provides insights into the types of reactions the thiol group can undergo. In CRMP2, the oxidation and reduction of cysteine residues regulate the protein's function.

Molecular dynamics simulations and in vitro analyses of CRMP2 have explored the structural changes associated with the formation of disulfide bonds. While this research is not directly on this compound, it highlights the significance of understanding the energy profiles of thiol reactions. For this compound, theoretical calculations would be necessary to determine the energy barriers and reaction energies for processes such as S-oxidation, disulfide formation, and reactions with biological nucleophiles. These energy profiles would provide a quantitative measure of the reactivity of the thiol group and its propensity to engage in various biochemical pathways.

Analysis of Charge Distribution and Reactivity Descriptors

The distribution of electron density within a molecule and its frontier molecular orbitals are fundamental to understanding its reactivity. For fluocinolone acetonide C-21 esters, geometry optimizations and charge calculations have been performed using computational software like Gaussian. These calculations provide insights into the electrophilic and nucleophilic sites within the molecule.

For this compound, a detailed analysis of its charge distribution would involve calculating atomic charges (e.g., Mulliken, NBO) to identify electron-rich and electron-deficient centers. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical reactivity descriptors. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability, while the individual orbital energies are related to its electron-donating and electron-accepting capabilities. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, derived from these orbital energies, would offer a comprehensive picture of the molecule's reactivity profile.

Molecular Dynamics Simulations for Conformational Flexibility in Solvents

The three-dimensional structure and flexibility of a molecule are crucial for its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of molecules in different environments. By simulating the atomic motions over time, MD can reveal the accessible conformations and the influence of the solvent on the molecular structure.

Biochemical Transformations of Fluocinolone Acetonide 21 Thiol in in Vitro Systems

Enzymatic Hydrolysis of 21-Thioester Linkages in Cell-Free Extracts

The 21-thioester linkage in compounds analogous to fluocinolone (B42009) acetonide 21-thiol is a key target for enzymatic action. Hydrolysis of this bond is a critical activation step, converting the prodrug form into its pharmacologically active alcohol. nih.gov Thioester hydrolysis is generally a thermodynamically favorable reaction. libretexts.org

Esterase enzymes are a broad class of hydrolases that cleave ester, amide, and thioester bonds. nih.govjst.go.jp These enzymes are crucial in the metabolism and activation of many therapeutic agents. nih.gov In vitro studies with cell-free extracts, such as plasma, have demonstrated that steroid esters are readily hydrolyzed. nih.gov Carboxylesterases, in particular, are well-known for their role in the hydrolysis of a wide variety of drugs containing these linkages. nih.govjst.go.jp The hydrolysis of the 21-thioester bond of fluocinolone acetonide 21-thiol is therefore predicted to be catalyzed by these esterases, present in various tissues and cell-free extracts. This enzymatic action releases the active corticosteroid, a necessary step for its therapeutic effect. nih.gov

The enzymatic hydrolysis of the 21-thioester bond yields two primary products. The first is the corresponding pharmacologically active corticosteroid alcohol, fluocinolone acetonide. nih.gov The second product is the acid corresponding to the original thioester group. Studies on the degradation of closely related corticosteroid esters, such as fluocinonide (B1672898) (fluocinolone acetonide 21-acetate), confirm that the principal product of hydrolysis is indeed fluocinolone acetonide. researchgate.net

In Vitro Studies of Thiol-Disulfide Exchange Reactions with Biological Thiols (e.g., Cysteine, Glutathione)

The thiol group (-SH) of this compound is chemically reactive and can participate in thiol-disulfide exchange reactions. This is a common biochemical reaction where the thiol of one molecule attacks a disulfide bond of another, resulting in a new disulfide bond and a new thiol. nih.govnih.gov Biological systems contain numerous low-molecular-weight thiols, with cysteine and glutathione (B108866) (GSH) being among the most abundant and important. nih.gov

In vitro, this compound can react with the oxidized disulfide forms of these biological molecules, such as cystine or glutathione disulfide (GSSG). nih.govnih.gov This reaction would result in the formation of a mixed disulfide between the fluocinolone acetonide moiety and cysteine or glutathione, while reducing the original biological disulfide to its thiol form. Conversely, if this compound first oxidizes to form a symmetric disulfide, this disulfide can then react with biological thiols like cysteine or GSH. youtube.comasu.edu These exchange reactions are crucial for maintaining redox homeostasis in biological systems. nih.govaem-sbem.com

Chemical Reactivity with Protein Thiols or Other Biomolecules in Model Systems

Beyond small biological thiols, the thiol group of this compound can also react with larger biomolecules, most notably proteins that contain reactive cysteine residues.

The most significant reaction with protein thiols is the formation of a covalent adduct through a disulfide bond. youtube.com The thiol group on this compound can react with a disulfide bridge within a protein, or more commonly, it can form a mixed disulfide with a reactive cysteine residue's sulfhydryl group. nih.gov This type of covalent modification can alter the structure and function of the target protein. The formation of such adducts is a known mechanism for the action of various thiol-reactive compounds. thermofisher.comthermofisher.com The reaction involves the nucleophilic attack of one thiol onto the other (or a disulfide), leading to a stable, yet potentially reversible, disulfide linkage. nih.gov

Prior to any covalent reaction, non-covalent interactions can occur between this compound and biomolecules. The steroid backbone of the molecule is largely hydrophobic. This characteristic can promote binding to hydrophobic pockets or surfaces on proteins. nih.gov Such non-covalent binding can serve to position the molecule favorably, bringing the 21-thiol group into close proximity with a reactive residue, such as a cysteine, on the protein. This binding can lower the activation energy required for a subsequent thiol-disulfide exchange or covalent adduct formation, effectively facilitating the reaction. nih.gov Therefore, in vitro models suggest a two-step process: an initial, non-covalent association driven by hydrophobic forces, followed by a specific, covalent interaction of the thiol group.

Advanced Analytical Method Development for Fluocinolone Acetonide 21 Thiol

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the separation, identification, and quantification of Fluocinolone (B42009) acetonide 21-thiol and its related impurities. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids and their derivatives. researchgate.net For Fluocinolone acetonide 21-thiol, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

UV-Vis Detection: Methods developed for the parent compound, fluocinolone acetonide, provide a strong foundation. These typically employ a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and a buffer solution. researchgate.netresearchgate.net Detection is commonly performed at wavelengths around 238 nm or 240 nm. researchgate.netresearchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures linearity, accuracy, precision, specificity, and robustness. researchgate.net For instance, a validated HPLC-UV method for fluocinolone acetonide demonstrated linearity over a concentration range of 0.625–1.875 µg/ml with a high degree of precision. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers superior selectivity and sensitivity, which is invaluable for identifying impurities and degradation products. researchgate.net While specific LC-MS methods for this compound are not extensively detailed in the literature, the analysis of other thiols and related corticosteroids establishes a clear precedent. researchgate.netnih.gov For thiol-containing compounds, LC-MS/MS analysis often involves a derivatization step to enhance ionization and chromatographic performance. nih.gov A derivatizing agent such as monobromobimane (B13751) can be used, followed by analysis in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. nih.gov This approach allows for the simultaneous assessment of multiple thiol compounds and achieves low limits of detection, often in the femtomole range. nih.gov

Table 1: Example HPLC Parameters for Analysis of Fluocinolone Acetonide Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 reversed-phase | C18, 250 mm × 4.6 mm, 5 µm | C18 |

| Mobile Phase | Methanol–water (55:45, v/v) researchgate.net | Methanol-water (75:25 v/v) mdpi.com | Phosphate buffer (pH 4) and acetonitrile (40:60) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min mdpi.com | 1.0 mL/min researchgate.net |

| Detection | UV at 238 nm researchgate.net | UV at 238 nm mdpi.com | UV at 295 nm researchgate.net |

| Temperature | Ambient | 25 °C mdpi.com | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for significantly faster analysis times and improved resolution compared to traditional HPLC. While specific UHPLC methods for this compound are not detailed, methods for the parent compound have been reported, often in conjunction with tandem mass spectrometry (UPLC-MS/MS). researchgate.net The principles of method development are similar to HPLC, involving optimization of the mobile phase, column chemistry, and gradient elution to achieve separation from potential impurities. The higher efficiency of UHPLC would be particularly advantageous for resolving complex mixtures and for high-throughput screening applications.

Gas Chromatography (GC) is generally less suited for the direct analysis of large, non-volatile molecules like corticosteroids. researchgate.net The high molecular weight and polarity of this compound make it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability. researchgate.net Potential derivatization strategies could include silylation to convert the hydroxyl and thiol groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and thioethers.

However, this process adds complexity to sample preparation and can introduce potential artifacts. researchgate.net GC coupled with mass spectrometry (GC-MS) could then be used for identification, but HPLC methods are generally preferred due to the avoidance of derivatization. researchgate.net

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for screening and preliminary purity assessment. researchgate.net For fluocinolone acetonide, a typical TLC method involves using pre-coated silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. researchgate.net A mobile phase such as n-Hexane: Ethyl acetate (B1210297) (1:9, v/v) can be used for development. researchgate.net Detection is carried out under UV light, commonly at 254 nm, where the compound appears as a dark spot on a fluorescent background. researchgate.net The retention factor (Rf) value is used for identification; for example, fluocinolone acetonide has shown an Rf value of 0.64 under specific conditions. researchgate.net TLC is particularly useful for monitoring the progress of reactions and for detecting the presence of major impurities. researchgate.net

Spectroscopic Methods for Quantification and Identification

Spectroscopic methods are essential for both the quantitative determination and the structural identification of this compound.

UV-Visible spectrophotometry is a fundamental technique for the quantification and identification of compounds containing chromophores. The pregna-1,4-diene-3,20-dione structure in this compound is a strong chromophore, making it suitable for UV analysis. nihs.go.jp

For identification, the UV absorption spectrum of the compound dissolved in a suitable solvent, such as methanol, is recorded and compared with that of a reference standard. nihs.go.jp The presence of absorption maxima at specific wavelengths confirms the identity of the compound. For quantification, the absorbance is measured at the wavelength of maximum absorption (λmax), which is often around 238-240 nm for this class of corticosteroids. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This principle is used to construct a calibration curve from standards of known concentration, which is then used to determine the concentration of the unknown sample. The Japanese Pharmacopoeia notes that a solution of Fluocinonide (B1672898) (a related ester) in methanol (1 in 100,000) is used for determining its absorption spectrum. nihs.go.jp

Fluorescence Spectroscopy for Derivatized Thiols

The quantification of thiols, such as this compound, often leverages fluorescence spectroscopy following a derivatization step. This approach is necessary because thiols themselves are typically not naturally fluorescent. The strategy involves reacting the thiol group with a specialized fluorogenic reagent, which results in a highly fluorescent product.

The process hinges on the chemical reaction between the thiol moiety (-SH) of the analyte and a thiol-reactive group on a fluorescent probe. nih.gov Common reactive groups on these probes include maleimides, haloacetamides, and benzofurazans. nih.govnih.gov For instance, a reagent like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) reacts with thiols to form a stable, fluorescent adduct that can be excited and detected. mdpi.com

Another approach is the "off-on" method, where a non-fluorescent probe is "turned on" upon reaction with a thiol, leading to a significant increase in fluorescence intensity. nih.gov Ratiometric probes are also employed; these exhibit a shift in their emission or excitation wavelength upon binding, allowing for quantification based on the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration and instrumental factors. nih.gov

The selection of the derivatizing agent is critical and depends on factors such as reaction kinetics, specificity towards thiols, the stability of the resulting adduct, and the excitation/emission wavelengths, which should be chosen to minimize interference from matrix components.

Table 1: Potential Fluorescent Probes for Thiol Derivatization

| Probe Type | Reactive Group | Principle of Detection | Potential Application for this compound |

|---|---|---|---|

| Maleimide (B117702) Probes (e.g., N-(1-pyrenyl)maleimide) | Maleimide | Forms a stable thioether bond with the thiol. | The thiol on the C-21 position would react with the maleimide, linking the fluorescent pyrene (B120774) group to the steroid. |

| Haloacetamide Probes (e.g., 5-Iodoacetamidofluorescein) | Iodoacetamide | Alkylates the thiol group, resulting in a fluorescent conjugate. nih.gov | The fluorescein (B123965) moiety would be attached to the steroid backbone via the thiol, allowing for detection at its characteristic wavelengths. |

| Benzofurazan Probes (e.g., SBD-F) | Fluorobenzofurazan | Nucleophilic aromatic substitution with the thiol group. mdpi.com | Forms a highly fluorescent SBD-adduct with the steroid, suitable for HPLC with fluorescence detection. mdpi.com |

Coupled and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Coupled and hyphenated techniques are essential for the definitive identification and quantification of this compound, providing both separation and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for analyzing corticosteroids and their derivatives. nih.gov For this compound, a reversed-phase HPLC method, similar to those used for the parent compound Fluocinolone acetonide, would be appropriate. researchgate.net A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a formic acid modifier to improve ionization. nihs.go.jpfda.gov Detection by tandem mass spectrometry (MS/MS) would provide high selectivity and sensitivity. The instrument would be set to monitor specific mass-to-charge (m/z) transitions: one for the precursor ion (the protonated molecule [M+H]⁺) and one or more for characteristic product ions generated through collision-induced dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for steroid analysis, renowned for its high chromatographic resolution. nih.gov However, due to the low volatility of steroids, derivatization is mandatory. nih.govoup.com For this compound, a two-step derivatization would be necessary. First, the hydroxyl groups would be silylated (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to increase volatility. Second, the thiol group would also need derivatization, potentially through silylation or by forming a stable thioether, to prevent adsorption on the column and ensure good peak shape. The resulting derivative can then be analyzed by GC-MS, providing a characteristic mass spectrum for identification.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Preparation | Minimal; typically dilution in mobile phase. nih.gov | Requires extensive derivatization to increase volatility. nih.govoup.com |

| Separation Column | Reversed-phase (e.g., C18). researchgate.netnihs.go.jp | Capillary column (e.g., DB-5ms). |

| Ionization Source | Electrospray Ionization (ESI). | Electron Ionization (EI). mdpi.com |

| Selectivity | High, based on specific m/z transitions. nih.gov | High, based on retention time and fragmentation pattern. nih.gov |

| Primary Use | Quantitative analysis in complex matrices (e.g., biological fluids). | Comprehensive structural profiling and identification of isomers. mdpi.com |

Method Validation for Academic Research Application

Validation ensures that an analytical method is suitable for its intended purpose. researchgate.net For academic research, this involves demonstrating that the method is reliable and can produce accurate and precise data for the specific analyte, this compound.

Specificity and Selectivity

Specificity is the ability of a method to produce a response for a single analyte, while selectivity is the ability to differentiate the analyte from other components in the sample. loesungsfabrik.deresearchgate.net In analytical chemistry, selectivity is often the more appropriate term. iupac.org

To validate the selectivity of a method for this compound, one must demonstrate that the signal is attributable only to this compound and not to potential interferences. This is achieved by:

Analyzing blank matrices: To show no interfering peaks at the retention time of the analyte.

Analyzing related compounds: This includes the parent drug (Fluocinolone acetonide), synthetic precursors, and potential degradation products to ensure they are chromatographically resolved from the analyte peak. researchgate.net

Forced degradation studies: The analyte is exposed to stress conditions (e.g., acid, base, oxidation, light, heat) to generate degradation products. europa.eu The method must be able to separate the intact analyte from these products.

Peak purity analysis: Using techniques like mass spectrometry or diode-array detection to confirm the homogeneity of the chromatographic peak. europa.eu

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. europa.eu The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. chromatographyonline.com

The process involves:

Preparing a series of at least five standard solutions of this compound at different concentrations. chromatographyonline.com

Analyzing these standards using the developed method.

Plotting the instrument response versus the analyte concentration and performing a linear regression analysis. pharmabiz.com

The results are evaluated based on the correlation coefficient (r) or coefficient of determination (r²), which should ideally be >0.99. The y-intercept and slope of the regression line are also reported. europa.eupharmabiz.com

Table 3: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,900 |

| 50.0 | 755,100 |

| Linear Regression Output | |

| Slope | 15080 |

| Y-Intercept | 350 |

| Correlation Coefficient (r) | 0.9998 |

Precision and Accuracy

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. scioninstruments.cominorganicventures.com

Precision is evaluated at three levels: chromatographyonline.com

Repeatability (Intra-assay precision): The precision obtained from multiple measurements of the same sample under the same operating conditions over a short period. chromatographyonline.com

Intermediate Precision: The precision within the same laboratory but with variations such as different days, analysts, or equipment.

Reproducibility: The precision between different laboratories (collaborative studies). nih.gov Precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Accuracy is usually determined by performing recovery studies. nih.gov A known amount of this compound is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% Recovery) is calculated. This should be performed at a minimum of three concentration levels across the specified range. chromatographyonline.com

Table 4: Hypothetical Precision and Accuracy Results

| Parameter | Concentration Level (µg/mL) | Result | Acceptance Criteria |

|---|---|---|---|

| Repeatability (n=6) | 25.0 | RSD = 0.8% | RSD ≤ 2% |

| Intermediate Precision (n=6, 2 days) | 25.0 | RSD = 1.3% | RSD ≤ 3% |

| Accuracy (n=3) | 10.0 | 101.5% Recovery | 98.0 - 102.0% |

| Accuracy (n=3) | 25.0 | 99.8% Recovery | 98.0 - 102.0% |

| Accuracy (n=3) | 50.0 | 100.5% Recovery | 98.0 - 102.0% |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method. loesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Several methods are used to determine LOD and LOQ:

Based on Signal-to-Noise Ratio (S/N): This approach is common for chromatographic methods. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de This is done by analyzing samples with known low concentrations of the analyte.

Based on the Standard Deviation of the Response and the Slope: This method uses the calibration curve. The LOD and LOQ are calculated using the following formulas: researchgate.net

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where 'σ' is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercept of the regression line or the standard deviation of blank sample responses) and 'S' is the slope of the calibration curve. researchgate.netchromatographyonline.com

Table 5: Approaches for Determining LOD and LOQ

| Method | Description | Formula / Ratio | Applicability |

|---|---|---|---|

| Signal-to-Noise Ratio | Compares the analyte signal to the background noise of the system. loesungsfabrik.de | LOD ≈ 3:1 (S/N) LOQ ≈ 10:1 (S/N) | Chromatographic and other instrumental methods with baseline noise. |

| Standard Deviation and Slope | Uses parameters from the linear regression of the calibration curve. researchgate.net | LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) | Applicable when a calibration curve is established. |

| Visual Evaluation | The lowest concentration at which the analyte can be visually detected (LOD) or reliably quantified (LOQ). loesungsfabrik.de | N/A | Primarily for non-instrumental methods, but can be used to verify instrumental results. |

Derivatization Strategies for Functional Enhancement in Chemical and Materials Science Research

Preparation of Chemically Triggerable Prodrug Analogues (Conceptual, non-clinical)

The thiol group is an ideal anchor for the design of prodrugs, which are inactive precursors that convert into an active drug under specific physiological or chemical conditions. For fluocinolone (B42009) acetonide 21-thiol, this involves masking the thiol group with a linker that can be cleaved by a specific chemical trigger, releasing the active steroid. This approach is conceptually explored in non-clinical, in vitro settings to establish proof-of-concept for controlled release. nih.govmdpi.com

The design of the linker is critical for controlling the release of the parent compound. The thiol group can form linkages, such as disulfide bonds or thioethers, which are stable under general conditions but cleavable by specific chemical stimuli. A prominent strategy involves designing linkers that are responsive to glutathione (B108866) (GSH), a tripeptide thiol found in relatively high concentrations within cells. nih.gov

Self-immolative linkers are a sophisticated class of connectors that, upon cleavage from the trigger, undergo a spontaneous secondary reaction to release the cargo molecule in its unmodified form. nih.govrsc.org For instance, a thiovinylketone (TVK) system can incorporate linkers like 2-mercaptoethanol (B42355) or 4-mercaptobenzyl alcohol. Nucleophilic addition of a trigger molecule like GSH initiates a retro-Michael reaction, which is followed by an irreversible cyclization or elimination step that liberates the active drug. nih.govresearchgate.net The stereochemistry of the linker can also be tuned to modulate the rate of release. nih.govresearchgate.net

| Linker Type | Linkage to Thiol | Cleavage Trigger (In Vitro Model) | Release Mechanism |

| Disulfide Bond | -S-S-R | Reducing agents (e.g., Glutathione, Dithiothreitol) | Reduction of the disulfide bond |

| Thioether (via TVK) | -S-CH=CH-C(=O)-R | Thiol nucleophiles (e.g., Glutathione) | Conjugate addition-elimination |

| Thioester | -S-C(=O)-R | pH change (hydrolysis), Esterases | Hydrolysis |

To evaluate the efficacy of a linker design, its release kinetics must be characterized in a controlled chemical environment. This process mirrors the investigation of solvolysis for corticosteroid-21-esters, where the rate of hydrolysis is measured to predict prodrug activation. nih.govmdpi.com

The methodology involves dissolving the prodrug analogue in a buffered solution designed to simulate a specific chemical environment (e.g., containing a set concentration of glutathione). Samples are withdrawn at various time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com This allows for the quantification of both the remaining prodrug and the released fluocinolone acetonide 21-thiol. By plotting the concentration of the prodrug over time, key kinetic parameters such as the solvolytic rate constant (k) and the half-life (t½) of the prodrug can be calculated, providing a quantitative measure of its stability and release profile. mdpi.com

| Time (hours) | Prodrug Concentration (µM) | Released FA-21-thiol (µM) | Percent Released (%) |

| 0 | 100.0 | 0.0 | 0 |

| 2 | 85.1 | 14.9 | 14.9 |

| 4 | 72.4 | 27.6 | 27.6 |

| 8 | 52.4 | 47.6 | 47.6 |

| 12 | 37.7 | 62.3 | 62.3 |

| 24 | 14.2 | 85.8 | 85.8 |

This table represents hypothetical data from an in vitro release study.

Conjugation of this compound to Polymers and Biomaterials

The thiol group serves as a robust handle for covalently attaching the steroid to polymers and other biomaterials. This strategy is employed to create advanced materials such as long-acting drug depots or functionalized surfaces for biomedical devices. nih.gov For example, the parent compound, fluocinolone acetonide, has been successfully incorporated into biodegradable poly(propylene fumarate) matrices for sustained, long-term release. nih.govresearchgate.net The 21-thiol derivative offers a more direct and controlled method for such conjugation.

Thiol-mediated "click" chemistry reactions are highly efficient and specific, making them ideal for polymer functionalization. The thiol-ene reaction, in particular, is a powerful method for covalently grafting this compound onto polymers containing alkene (C=C) groups. rsc.orgcapes.gov.br This reaction can be initiated by UV light or thermal energy and proceeds with high yield and specificity, minimizing side reactions. rsc.org Another common strategy is the Michael addition, where the thiol group adds across an electron-deficient double bond, such as in an acrylate (B77674) or maleimide (B117702) functionalized polymer. rsc.org These methods allow for the precise control over the density of the steroid conjugated to the polymer backbone. researchgate.net

| Functionalization Method | Polymer Functional Group | Initiator/Catalyst | Key Advantages |

| Thiol-ene Reaction | Alkene (-CH=CH₂) | UV light, Thermal radical initiator | High efficiency, Orthogonal reactivity, Spatially and temporally controlled |

| Michael Addition | Acrylate, Maleimide | Base (e.g., amine) | Catalyst-free (or mild catalyst), High yield, Occurs at room temperature |

| Thiol-para-fluoro Reaction | Pentafluorophenyl | Base (e.g., K₂CO₃) | High regioselectivity, Forms stable thioether bond |

To investigate the molecular interactions of fluocinolone acetonide, its 21-thiol derivative can be immobilized onto a solid support. This creates a powerful tool for affinity-based studies, such as identifying binding proteins or other molecular partners. The thiol group can be readily coupled to supports like agarose (B213101) beads, magnetic particles, or sensor chips that have been pre-activated with thiol-reactive functionalities like maleimides or iodoacetamides. The immobilized steroid then acts as "bait," allowing researchers to capture and identify interacting molecules from complex biological samples, thereby elucidating its mechanisms of action.

Development of Novel Chemical Probes and Reagents utilizing the Thiol Group

Beyond drug delivery, the unique reactivity of the thiol group enables the development of fluocinolone acetonide-based chemical probes and reagents for research applications. These tools can be used to visualize biological processes or to detect specific analytes.

The thiol group can serve as an attachment point for a reporter molecule, such as a fluorophore. For example, a fluorescent dye containing a thiol-reactive group (e.g., a maleimide) can be conjugated to this compound. The resulting fluorescent probe could be used in cellular imaging to track the localization of the steroid or to study its binding to target receptors through techniques like fluorescence polarization.

Alternatively, the thiol group itself can be part of the sensing mechanism. A probe could be designed where the thiol is initially "caged" or part of a system that quenches a nearby fluorophore. mdpi.com A reaction between the thiol and a specific analyte of interest could trigger a conformational change or a cleavage event that results in a measurable increase in fluorescence. mdpi.com This would create a highly specific sensor for detecting the target analyte. For instance, probes based on the reduction of disulfide bonds or the displacement of a quenching moiety from a fluorophore by a thiol are established strategies in chemosensor design. mdpi.com

Applications in Synthetic Organic Chemistry as a Reactive Handle

Information regarding the specific applications of this compound as a reactive handle in synthetic organic chemistry is not available in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Fluocinolone acetonide 21-thiol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thiolation of the parent compound (Fluocinolone acetonide) using nucleophilic substitution or esterification reactions. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240–260 nm) to quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm structural integrity by identifying characteristic thiol (-SH) and acetonide peaks .

Q. Which analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess degradation profiles. For solution stability, monitor pH-dependent hydrolysis via UV-Vis spectroscopy and validate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Q. How should researchers design experiments to evaluate the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Use a shake-flask method with HPLC quantification. Prepare saturated solutions in solvents (e.g., water, ethanol, dichloromethane) at 25°C, equilibrate for 24 hours, and filter to remove undissolved particles. Calculate solubility using Beer-Lambert law correlations with standard calibration curves .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of in vitro/in vivo studies to identify confounding variables (e.g., cell lines, dosage regimes). Validate findings using standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity) under controlled conditions (pH, temperature, and serum-free media). Cross-reference pharmacokinetic data to account for bioavailability differences .

Q. What experimental strategies optimize reaction yield during this compound synthesis under varying conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst concentration. Use Response Surface Methodology (RSM) to model interactions and identify optimal parameters. Kinetic studies via in situ FT-IR or Raman spectroscopy can monitor intermediate formation and adjust reaction timelines dynamically .

Q. How should researchers address discrepancies in chromatographic purity data between laboratories?

- Methodological Answer : Implement inter-laboratory validation using a shared reference standard. Standardize HPLC conditions: C18 column, mobile phase (acetonitrile:water, 70:30 v/v), flow rate 1.0 mL/min. Perform statistical analysis (e.g., ANOVA) to assess systematic vs. random errors, and validate with spike-recovery experiments .

Q. What methodologies are effective for comparative studies of this compound and its structural analogs?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to glucocorticoid receptors. Pair with in vitro assays (e.g., luciferase reporter gene systems) to correlate computational predictions with transcriptional activity. Compare pharmacokinetic profiles via compartmental modeling in animal studies .

Data Analysis & Reporting

Q. How should researchers statistically handle variability in biological assay data for this compound?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use Grubbs’ test to identify outliers and report results with 95% confidence intervals. Include raw data in supplementary materials to enable reproducibility assessments .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the "Experimental" section guidelines from Pharmaceutical Research: specify reagent grades, equipment calibration details (e.g., NMR magnet strength), and environmental controls (humidity, inert gas flow rates). Provide step-by-step protocols in supplementary files, including troubleshooting notes (e.g., handling moisture-sensitive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.